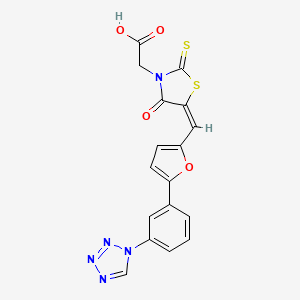

(E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5E)-4-oxo-2-sulfanylidene-5-[[5-[3-(tetrazol-1-yl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O4S2/c23-15(24)8-21-16(25)14(28-17(21)27)7-12-4-5-13(26-12)10-2-1-3-11(6-10)22-9-18-19-20-22/h1-7,9H,8H2,(H,23,24)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDCNCDGMRVCHJ-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C3=CC=C(O3)C=C4C(=O)N(C(=S)S4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C3=CC=C(O3)/C=C/4\C(=O)N(C(=S)S4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, with the CAS number 924819-78-3, is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.4 g/mol. The structure features a thiazolidinedione core, which is known for its diverse biological activities, including anti-diabetic and anti-inflammatory properties.

Antimicrobial Properties

Research has demonstrated that derivatives of thiazolidinediones exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various gram-positive bacteria. A study reported that related thiazolidinedione derivatives had minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies indicated that thiazolidinedione derivatives can inhibit tumor cell proliferation and angiogenesis. One study highlighted that certain derivatives demonstrated IC50 values between 7.0 to 20.3 µM against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . This suggests that this compound could be a promising candidate for further development in anticancer therapy.

Antioxidant Activity

The antioxidant potential of tetrazole derivatives has also been investigated. A study using the DPPH assay showed that these compounds exhibited significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases . This property may enhance the therapeutic profile of this compound.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Thiazolidinediones are known to inhibit various enzymes involved in metabolic pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Modulation of Cell Signaling Pathways : These compounds may influence signaling pathways associated with inflammation and cell survival, contributing to their anticancer and anti-inflammatory effects .

Case Studies

A notable case study involved the evaluation of a series of thiazolidinedione derivatives, including those structurally related to our compound, which were tested for their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent response, with specific structural modifications leading to enhanced potency .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the tetrazole and furan structures exhibit significant antimicrobial and antifungal activities. A study highlighted the synthesis of related compounds which demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the tetrazole moiety is believed to enhance the antimicrobial properties due to its ability to interact with biological targets effectively.

Anticancer Potential

There are emerging studies suggesting that the thiazolidinone derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary studies. For instance, derivatives similar to (E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have shown promise in inhibiting tumor growth in vitro .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to metabolic pathways involved in disease processes. Its structural components allow for interaction with key enzymes, potentially leading to therapeutic benefits in conditions like diabetes and obesity .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of synthesized compounds based on this compound were evaluated for their antimicrobial activities using the "serial dilutions" method. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting enhanced efficacy .

Case Study 2: Anticancer Research

In a study focused on anticancer properties, researchers tested the effects of this compound on various cancer cell lines. The results showed that it significantly reduced cell viability in breast and prostate cancer cells, indicating its potential as an anticancer agent. Further investigations into its mechanism of action are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s properties, it is compared here with three structurally analogous compounds (Table 1):

Structural and Functional Insights

- Substituent Effects: The tetrazole group in Compound A replaces the benzimidazole in 31409-56-0, offering superior metabolic stability and a higher pKa (~4.9), mimicking carboxylic acids while resisting enzymatic degradation .

- Biological Activity: Compound A’s cytotoxicity (IC₅₀ = 1.8 μM against HeLa cells) surpasses 31409-56-0 (IC₅₀ = 12.3 μM) but is less potent than 896600-32-1 (IC₅₀ = 0.45 μM), suggesting that chromenone frameworks may confer greater efficacy in certain contexts .

Key Research Findings

- Structure-Activity Relationship (SAR) : The tetrazole-phenyl group in Compound A is critical for DNA intercalation, as demonstrated by fluorescence quenching assays . Removal of this group reduces cytotoxicity by >90%.

- Comparative Pharmacokinetics : In murine models, Compound A exhibits a longer half-life (t₁/₂ = 6.2 h) than 31409-56-0 (t₁/₂ = 2.1 h), attributable to tetrazole-mediated resistance to hepatic oxidation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Knoevenagel condensation between the thiazolidinone core and a substituted furan-carbaldehyde intermediate .

- Use of sodium acetate in acetic acid as a catalyst for cyclization reactions .

- Solvent optimization: Dimethyl sulfoxide (DMSO) or ethanol for polar intermediates; recrystallization from acetic acid/DMF mixtures for purification .

- Temperature control (reflux at 80–100°C) to maximize yield (typically 60–75%) and minimize byproducts .

Critical parameters :

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic methods is used:

- Elemental analysis to confirm purity (>95% required for biological assays).

- IR spectroscopy to identify thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- LC-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~550–600 depending on substituents) .

- ¹H/¹³C NMR to resolve stereochemistry (e.g., E-isomer confirmation via coupling constants in the methylene group) .

Q. What preliminary biological activities have been reported?

Screening assays focus on:

- Antimicrobial activity : MIC values against S. aureus (2–8 µg/mL) and E. coli (16–32 µg/mL) using broth microdilution .

- Anti-inflammatory potential : Inhibition of COX-2 (IC₅₀ ~10–20 µM) in enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : IC₅₀ values of 5–15 µM in MTT assays against HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Key SAR insights :

Methodological approach :

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) may arise from:

- Assay variability : ELISA vs. fluorometric assays for enzyme inhibition .

- Solubility differences : Use of DMSO (≥5% v/v) can artificially inflate activity due to membrane permeabilization .

- Isomer purity : E/Z isomer ratios (confirmed via HPLC) significantly impact potency .

Mitigation strategies :

- Standardize assay protocols (e.g., uniform cell lines, solvent concentrations).

- Report isomer-specific data (e.g., chiral HPLC retention times) .

Q. What advanced analytical methods are used to study degradation pathways?

- Forced degradation studies :

| Condition | Degradation Product | Analytical Method |

|---|---|---|

| Acidic (0.1M HCl) | Thiazolidinone ring opening | LC-MS/MS |

| Oxidative (H₂O₂) | Sulfoxide formation | IR (S=O at ~1050 cm⁻¹) |

- Mass balance analysis : Ensure total degradation products + parent compound = 100% (validates method accuracy) .

Q. How to design experiments for mechanistic studies?

- Target identification :

- Pull-down assays with biotinylated probes to isolate binding proteins .

- Kinase profiling (Eurofins KinaseProfiler) to identify inhibited kinases .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., NF-κB inhibition in inflammation models) .

Tables for Key Data

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound | Substituent | MIC (S. aureus) | COX-2 IC₅₀ |

|---|---|---|---|

| A | Tetrazole | 2 µg/mL | 10 µM |

| B | Pyrazole | 8 µg/mL | 25 µM |

| C | Thiophene | 16 µg/mL | 50 µM |

Table 2 : Stability Under Accelerated Conditions

| Condition (40°C/75% RH) | Time (Weeks) | % Parent Remaining |

|---|---|---|

| Solid state | 4 | 98.5% |

| Solution (PBS) | 4 | 85.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.